molecular formula C5H5ClN4O2 B1598988 6-Chloro-2-methyl-5-nitropyrimidin-4-amine CAS No. 63586-33-4

6-Chloro-2-methyl-5-nitropyrimidin-4-amine

Cat. No.: B1598988
CAS No.: 63586-33-4
M. Wt: 188.57 g/mol
InChI Key: ASFSVYKJXFDPIS-UHFFFAOYSA-N
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Description

6-Chloro-2-methyl-5-nitropyrimidin-4-amine is a heterocyclic aromatic compound with the molecular formula C5H5ClN4O2 and a molecular weight of 188.57 g/mol . It is characterized by the presence of a chloro group, a methyl group, and a nitro group attached to a pyrimidine ring. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Scientific Research Applications

6-Chloro-2-methyl-5-nitropyrimidin-4-amine is utilized in various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor antagonists.

    Medicine: Research into its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is employed in the production of agrochemicals and dyes.

Preparation Methods

The synthesis of 6-Chloro-2-methyl-5-nitropyrimidin-4-amine typically involves the nitration of 2-methyl-4-chloropyrimidine, followed by amination. The reaction conditions often require the use of concentrated nitric acid and sulfuric acid for the nitration step, and ammonia or an amine for the amination step . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

6-Chloro-2-methyl-5-nitropyrimidin-4-amine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 6-Chloro-2-methyl-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and nitro groups play a crucial role in its binding affinity and specificity. The compound may inhibit enzyme activity or block receptor sites, leading to various biological effects .

Comparison with Similar Compounds

6-Chloro-2-methyl-5-nitropyrimidin-4-amine can be compared with similar compounds such as:

    2-Chloro-6-methyl-5-nitropyrimidin-4-amine: Differing in the position of the chloro and methyl groups, this compound exhibits different reactivity and biological activity.

    6-Chloro-2-methyl-4-nitropyrimidin-5-amine:

Properties

IUPAC Name

6-chloro-2-methyl-5-nitropyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN4O2/c1-2-8-4(6)3(10(11)12)5(7)9-2/h1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASFSVYKJXFDPIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=N1)Cl)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00406124
Record name 6-chloro-2-methyl-5-nitropyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63586-33-4
Record name 6-chloro-2-methyl-5-nitropyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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